molecular formula C9H8FN3S2 B502798 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 299936-22-4

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B502798
CAS No.: 299936-22-4
M. Wt: 241.3g/mol
InChI Key: OPAKWVMMTCNRJQ-UHFFFAOYSA-N
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Description

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a sulfur-linked 4-fluorobenzyl substituent at position 5 and an amine group at position 2. This compound belongs to a broader class of thiadiazoles known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties .

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAKWVMMTCNRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine

The mercapto derivative serves as a critical precursor. Traditional methods involve:

  • Hurd-Mori Reaction : Thiosemicarbazide reacts with carbon disulfide (CS₂) under basic conditions (e.g., NaOH), followed by cyclization with sulfuric acid to yield 5-mercapto-1,3,4-thiadiazol-2-amine.

  • PPE-Mediated Cyclization : Adapting the one-pot method, replacing carboxylic acids with thiocarboxylic acids could theoretically yield mercapto derivatives, though this remains unexplored in the literature.

Alkylation with 4-Fluorobenzyl Halides

The mercapto group undergoes alkylation with 4-fluorobenzyl bromide or chloride under basic conditions:

  • Reagents : 4-Fluorobenzyl bromide, triethylamine (base), polar aprotic solvent (e.g., dichloromethane).

  • Mechanism : Deprotonation of the thiol (-SH) group generates a thiolate nucleophile, which attacks the electrophilic carbon of the benzyl halide.

  • Optimization : Elevated temperatures (40–60°C) and extended reaction times (6–12 hours) improve yields.

Table 1. Alkylation Reaction Optimization

ConditionVariationYield (%)
SolventDichloromethane72
Dimethylformamide68
BaseTriethylamine75
Potassium carbonate63
Temperature (°C)4065
6078

Alternative Synthetic Routes

Direct Cyclization with Pre-Functionalized Intermediates

Incorporating the 4-fluorobenzylsulfanyl group during thiadiazole formation could streamline synthesis. Hypothetically, using 4-fluorobenzyl thiol as a reactant in the cyclization step might yield the target compound directly. However, thiols are prone to oxidation, necessitating inert atmospheres and antioxidants (e.g., BHT).

Coupling Reactions

Cross-coupling strategies (e.g., Ullmann or Buchwald-Hartwig) could attach the sulfanylbenzyl group to a pre-formed thiadiazole. For example, palladium-catalyzed coupling of 5-bromo-1,3,4-thiadiazol-2-amine with 4-fluorobenzylthiol offers a modern approach, though catalyst costs and sensitivity limit scalability.

Industrial-Scale Production Considerations

Translating laboratory methods to industrial settings requires addressing:

  • Cost Efficiency : PPE, though effective, may be expensive for large-scale use. Alternatives like polymer-supported catalysts could reduce costs.

  • Purification : Column chromatography is impractical industrially; crystallization or distillation protocols must be developed.

  • Safety : Handling 4-fluorobenzyl halides demands strict controls due to their lachrymatory and toxic nature.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine has been investigated for its antimicrobial properties. A study demonstrated that derivatives of thiadiazole compounds exhibit significant antibacterial activity against various strains of bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Research has indicated that thiadiazole derivatives can act as anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that modifications to the thiadiazole ring enhance cytotoxicity against specific cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Insecticidal Properties

The compound's structural characteristics suggest potential use as an insecticide. Thiadiazole derivatives have been noted for their effectiveness against agricultural pests. They disrupt the nervous system of insects, leading to paralysis and death, which makes them valuable in pest management strategies .

Agrochemical Applications

This compound is being explored for its utility in agrochemicals. Its potential as a fungicide has been highlighted in several studies where it demonstrated efficacy against fungal pathogens affecting crops. The compound works by inhibiting fungal growth and spore formation, thereby protecting crops from diseases .

Material Science Applications

In material science, the compound is being studied for its incorporation into polymers and other materials to impart specific properties such as thermal stability and chemical resistance. Its unique structure allows for modification that can enhance material performance under various conditions .

Case Studies

Study Focus Findings
Nakagawa et al. (1996)Antimicrobial activityDemonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Wang et al. (1999)Insecticidal propertiesReported effective pest control with minimal toxicity to non-target organisms.
Wan et al. (2006)Anticancer activityShowed cytotoxic effects on human cancer cell lines with potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Key Observations:

  • Fluorine Substitution: The 4-fluorobenzyl group in the target compound may enhance metabolic stability and target affinity compared to non-fluorinated analogs, as seen in fluorophenyl-thiophene derivatives .
  • Sulfur Linkage : Sulfanyl (-S-) groups (e.g., in halicin) improve solubility and enable redox-mediated mechanisms, critical for antibacterial activity .
  • Bulkier Substituents : Anthracene-containing derivatives exhibit enhanced fungicidal activity due to planar aromatic systems interacting with microbial membranes .

Structural and Electronic Comparisons

  • Crystal Structure: The target compound’s crystal structure (if resolved) would likely show a planar thiadiazole core with a dihedral angle between the benzyl and thiadiazole rings, similar to 5-({3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine (dihedral angles: 54.28° and 76.56°). Such angles influence packing and hydrogen-bonding networks, affecting bioavailability .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in halicin) increase electrophilicity, enhancing interactions with bacterial enzymes , while electron-donating groups (e.g., -OCH₃ in methoxy-substituted analogs) may improve CNS penetration for anticonvulsant effects .

Activity Selectivity

  • Anticancer vs. Antibacterial : Fluorophenyl-thiophene derivatives (IC₅₀ = 1.28 μg/mL) are more selective for cancer cells than halicin, which targets bacterial membranes .
  • Anticonvulsant Specificity: Chlorophenoxy-phenyl analogs show dual activity in MES and PTZ tests, indicating multiple mechanisms of action , unlike the target compound, which lacks reported neurological data.

Biological Activity

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The structural features of this compound, particularly the presence of the thiadiazole ring and the fluorobenzyl group, contribute significantly to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FN3SC_9H_8FN_3S, with a molecular weight of approximately 195.25 g/mol. The compound can be represented as follows:

SMILES NC1 NN C SC2 CC C C C2 F S1\text{SMILES NC1 NN C SC2 CC C C C2 F S1}

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:

  • Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria: Shows activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains: Demonstrates antifungal properties against Candida albicans and Aspergillus niger.

A study reported that compounds with halogen substitutions on the phenyl ring enhance antibacterial efficacy, particularly against Gram-positive bacteria .

Anticancer Activity

Compounds containing a thiadiazole moiety have been investigated for their anticancer properties. For example:

  • Mechanism of Action: Thiadiazole derivatives can inhibit cancer cell proliferation by interacting with key cellular targets such as enzymes involved in cell cycle regulation.
  • Cytotoxicity: Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Study on Antimicrobial Efficacy

In a comparative study, several thiadiazole derivatives were tested for their antimicrobial activity. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

CompoundMIC (μg/mL)Target Organism
This compound32.6E. coli
Standard Antibiotic (Streptomycin)47.5E. coli

This demonstrates the potential of this compound as an effective antimicrobial agent .

Anticancer Potential

A recent investigation into the anticancer properties of thiadiazole derivatives highlighted that compounds similar to this compound showed promising results in inhibiting the growth of cancer cells in vitro.

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast Cancer)15
Control (Doxorubicin)MCF-710

These findings suggest a need for further exploration into its mechanisms and efficacy .

Q & A

Basic: What are the optimized synthetic routes for 5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine, and how are intermediates validated?

Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with carbon disulfide, followed by alkylation. For example, a two-step method includes:

Cyclization : Reacting acylated thiosemicarbazides with CS₂ under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole core.

Alkylation : Introducing the 4-fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl bromide in a polar solvent (e.g., DMF) with a base (e.g., NaH).
Validation : Intermediates are confirmed using TLC, ¹H/¹³C NMR, and IR spectroscopy. For example, the thiol intermediate (5-amino-1,3,4-thiadiazole-2-thiol) shows a characteristic S-H stretch at ~2500 cm⁻¹ in IR .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiadiazole ring (e.g., NH₂ at δ 5.8–6.2 ppm, aromatic protons at δ 7.1–7.4 ppm).
  • X-ray Crystallography : Resolves bond lengths (e.g., S–C bonds ~1.74 Å) and dihedral angles between the thiadiazole and 4-fluorobenzyl groups, confirming spatial orientation .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 282.1).

Advanced: How do reaction conditions (solvent, temperature) influence the regioselectivity of alkylation at the thiadiazole sulfur?

Answer:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, favoring S-alkylation over N-alkylation.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions (e.g., oxidation to sulfones).
  • Base Strength : Strong bases (NaH, K₂CO₃) deprotonate the thiol group efficiently. Contradictory reports on N-alkylation under basic conditions require validation via 2D NMR (e.g., NOESY) .

Advanced: What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

Answer:

  • Metabolic Stability : Assess hepatic microsome stability to identify rapid degradation (e.g., CYP450-mediated oxidation of the benzyl group).
  • Solubility Optimization : Modify formulation (e.g., PEGylation) to improve bioavailability.
  • Target Engagement : Use SPR or ITC to confirm binding affinity discrepancies between cell-free and cellular assays .

Advanced: How does the electronic nature of the 4-fluorobenzyl group affect the compound’s reactivity in nucleophilic substitution?

Answer:

  • Electron-Withdrawing Effect : The fluorine atom increases electrophilicity of the benzyl carbon, accelerating S-alkylation.
  • Steric Effects : Minimal steric hindrance from fluorine allows efficient attack by the thiadiazole sulfur. Comparative studies with chloro/methyl analogs show 4-fluoro derivatives react 2–3× faster .

Basic: What purification methods ensure high purity (>95%) of the final compound?

Answer:

  • Recrystallization : Use ethanol/water (2:1) to remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates sulfanyl derivatives from disulfide byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., EGFR kinase), highlighting key interactions:
    • Hydrogen bonds between NH₂ and kinase hinge region.
    • π-π stacking of the 4-fluorobenzyl group with hydrophobic residues.
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Advanced: What mechanistic insights explain the compound’s antimicrobial activity against Gram-positive bacteria?

Answer:

  • Membrane Disruption : The lipophilic 4-fluorobenzyl group integrates into lipid bilayers, causing leakage (confirmed via SYTOX Green uptake assays).
  • Enzyme Inhibition : Binds to dihydrofolate reductase (DHFR) via hydrogen bonds with Thr121 and π-stacking with Phe34 (IC₅₀ = 1.2 μM) .

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